N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 1993 by a group of researchers at the University of North Carolina. Since then, SNC80 has been studied extensively for its potential use in pain management and drug addiction treatment.
Wirkmechanismus
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to the delta-opioid receptor in the brain, which leads to the activation of various signaling pathways. This activation results in the modulation of pain and reward pathways, leading to analgesia and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects, including analgesia, reduced drug-seeking behavior, and modulation of neurotransmitter release. It has also been shown to have a lower potential for respiratory depression and gastrointestinal side effects compared to other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows for more precise manipulation of the receptor. However, one limitation of using N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency compared to other opioids, which may require higher doses to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for the study of N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent analogs, the investigation of its potential use in the treatment of other conditions such as depression and anxiety, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to fully understand the potential advantages and limitations of N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in pain management and drug addiction treatment. It has been shown to be a highly selective agonist for the delta-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have a lower potential for abuse and dependence compared to other opioids.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-10(2)17-15(20)11-8-14(19)18(9-11)13-7-5-4-6-12(13)16/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXWMSUOJMGXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.